(9E,9'E,12E,12'E)-9,12-octadecadienoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester
Overview
Description
- Its chemical structure consists of a glycerol backbone esterified with two molecules of linoelaidic acid.
- Linoelaidic acid is an unsaturated fatty acid with double bonds in specific positions.
Dilinoelaidin: is a diacylglycerol (DAG) that contains the polyunsaturated 18-carbon fatty acid linoelaidic acid at two positions.
Preparation Methods
Synthetic Routes: The synthesis of Dilinoelaidin involves esterification of glycerol with linoelaidic acid.
Reaction Conditions: Specific reaction conditions and catalysts used for this esterification process may vary.
Industrial Production: Information on industrial-scale production methods is limited, but research-grade synthesis is feasible.
Chemical Reactions Analysis
Reactions: Dilinoelaidin can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: These reactions typically involve standard organic chemistry reagents and conditions.
Major Products: The primary products depend on the specific reaction. For example, oxidation may yield hydroperoxides, while reduction could lead to saturated DAGs.
Scientific Research Applications
Chemistry: Dilinoelaidin serves as a model compound for studying DAGs and lipid metabolism.
Biology: It may play a role in lipid signaling pathways and cellular processes.
Medicine: Research explores its impact on health, inflammation, and lipid-related diseases.
Industry: Limited applications, but its unique structure may inspire novel lipid-based materials.
Mechanism of Action
Targets: Dilinoelaidin likely interacts with cellular membranes, affecting lipid bilayers and signaling pathways.
Pathways: Further studies are needed to elucidate its precise mechanisms.
Comparison with Similar Compounds
Uniqueness: Dilinoelaidin’s uniqueness lies in its specific combination of linoelaidic acid positions.
Similar Compounds: While information is scarce, related compounds include other DAGs and fatty acids.
Properties
IUPAC Name |
[2-hydroxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37,40H,3-10,15-16,21-36H2,1-2H3/b13-11+,14-12+,19-17+,20-18+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPGMYIQHDZFFD-WVZYQCMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C/C/C=C/CCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H68O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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